(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a combination of functional groups, including hydroxyl, amino, and alkyne groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is typically achieved through a series of cyclization reactions.
Introduction of the hydroxyl and alkyne groups: These functional groups are introduced through selective functionalization reactions, such as hydroxylation and Sonogashira coupling.
Incorporation of the bis(trideuteriomethyl)amino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as chromatography and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar cyclopenta[a]phenanthrene core.
Tamoxifen: A selective estrogen receptor modulator with structural similarities.
Fulvestrant: An estrogen receptor antagonist with a related structure.
Uniqueness
The uniqueness of (8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one lies in its combination of functional groups and deuterium labeling. This makes it a valuable tool for studying metabolic pathways and drug interactions, as well as for developing new therapeutic agents.
Properties
Molecular Formula |
C31H39NO3 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H39NO3/c1-28-15-13-22-19-24(34)11-12-25(22)27(28)26(21-7-9-23(10-8-21)32(4)5)20-30(3)29(28,2)16-17-31(30,35)14-6-18-33/h7-10,19,26,33,35H,11-13,15-18,20H2,1-5H3/t26-,28-,29+,30+,31+/m1/s1/i4D3,5D3 |
InChI Key |
RRWJOTCVQXEHMQ-NIJSPUGISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@](CC[C@]3(C#CCO)O)([C@]4(C2=C5CCC(=O)C=C5CC4)C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC12CCC3=CC(=O)CCC3=C1C(CC4(C2(CCC4(C#CCO)O)C)C)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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